molecular formula C14H23N3O2 B14810433 2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide

2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide

Cat. No.: B14810433
M. Wt: 265.35 g/mol
InChI Key: LTGODKFJJRWQNC-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide is a complex organic compound that features a pyrrole ring, an isopropyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide typically involves multi-step organic reactionsThe final step usually involves the formation of the amide bond under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the amide linkage can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. The pyrrole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The isopropyl and methyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amide linkage can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-Amino-N-isopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H23N3O2/c1-9(2)13(15)14(19)17(10(3)4)8-12(18)11-6-5-7-16-11/h5-7,9-10,13,16H,8,15H2,1-4H3

InChI Key

LTGODKFJJRWQNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N

Origin of Product

United States

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